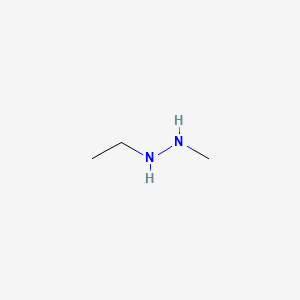
1-Ethyl-2-methylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methylhydrazine is an organic compound with the molecular formula C₃H₁₀N₂ It is a derivative of hydrazine, characterized by the presence of an ethyl group and a methyl group attached to the nitrogen atoms
Méthodes De Préparation
The synthesis of 1-ethyl-2-methylhydrazine typically involves the reaction of ethylhydrazine with methyl iodide under controlled conditions. The reaction proceeds as follows:
[ \text{C}_2\text{H}_5\text{NHNH}_2 + \text{CH}_3\text{I} \rightarrow \text{C}_2\text{H}_5\text{NHNHCH}_3 + \text{HI} ]
In industrial settings, the production of this compound may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-2-methylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrogen oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into simpler hydrazine derivatives. Sodium borohydride is often used as a reducing agent.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through reactions with appropriate reagents. For example, halogenation can introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-2-methylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mécanisme D'action
The mechanism by which 1-ethyl-2-methylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, it may participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-methylhydrazine can be compared with other hydrazine derivatives, such as:
1,1-Dimethylhydrazine: Similar in structure but with two methyl groups instead of an ethyl and a methyl group.
1-Ethylhydrazine: Lacks the additional methyl group present in this compound.
2-Methylhydrazine: Contains only a methyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its specific combination of ethyl and methyl groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
18247-19-3 |
|---|---|
Formule moléculaire |
C3H10N2 |
Poids moléculaire |
74.13 g/mol |
Nom IUPAC |
1-ethyl-2-methylhydrazine |
InChI |
InChI=1S/C3H10N2/c1-3-5-4-2/h4-5H,3H2,1-2H3 |
Clé InChI |
PFJOTFSIBVZGPK-UHFFFAOYSA-N |
SMILES canonique |
CCNNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptan-4-yl)aceticacid](/img/structure/B15308896.png)
![3-((Benzyloxy)carbonyl)-5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15308897.png)
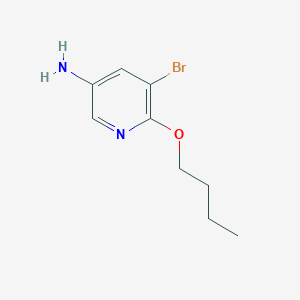

![Methyl[(2,3,4-trimethoxyphenyl)methyl]aminehydrochloride](/img/structure/B15308916.png)
![5-Tert-butoxycarbonyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B15308923.png)


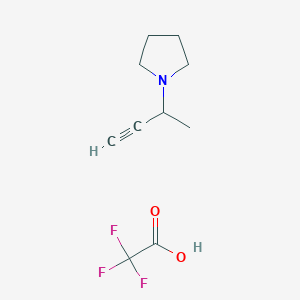

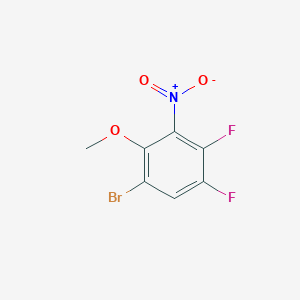
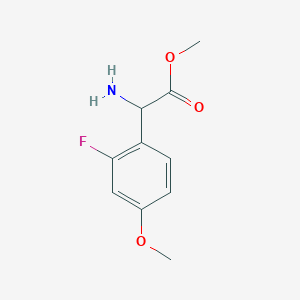
![N,N-dimethyl-2-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]propanamide](/img/structure/B15308995.png)
